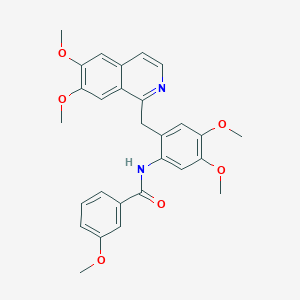![molecular formula C16H9ClO2 B11094574 1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]- CAS No. 15875-55-5](/img/structure/B11094574.png)
1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]- is a chemical compound known for its unique structure and properties It is a derivative of indene, a bicyclic hydrocarbon, and features a chlorophenyl group attached to the indene core
Preparation Methods
The synthesis of 1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]- can be achieved through several synthetic routes. One common method involves the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage . This reaction typically uses a catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand, which has been found to be optimal for these transformations. Various functional groups are tolerated under standard reaction conditions .
Chemical Reactions Analysis
1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]- undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other substituents.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex cyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]- can be compared with other similar compounds, such as:
1H-Indene-1,3(2H)-dione, 2-[(4-chlorophenyl)methylene]-: This compound has a similar structure but with the chlorine atom in a different position on the phenyl ring.
1H-Indene-1,3(2H)-dione, 2-[(3-bromophenyl)methylene]-: This compound features a bromine atom instead of chlorine, leading to different reactivity and properties.
1H-Indene-1,3(2H)-dione, 2-[(3-methylphenyl)methylene]-: This compound has a methyl group instead of chlorine, affecting its chemical behavior and applications.
The uniqueness of 1H-Indene-1,3(2H)-dione, 2-[(3-chlorophenyl)methylene]- lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
15875-55-5 |
|---|---|
Molecular Formula |
C16H9ClO2 |
Molecular Weight |
268.69 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C16H9ClO2/c17-11-5-3-4-10(8-11)9-14-15(18)12-6-1-2-7-13(12)16(14)19/h1-9H |
InChI Key |
JDGBJCJISQQPTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


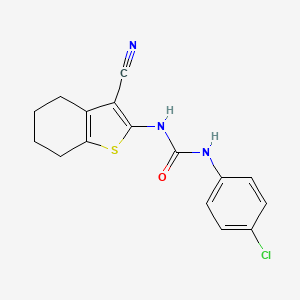
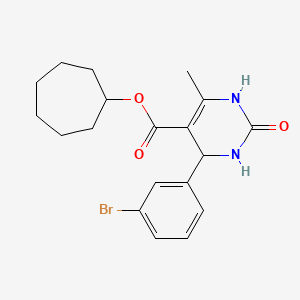
![N-[Diphenyl(sulfanylidene)-phosphanyl]pyrimidin-2-amine](/img/structure/B11094514.png)
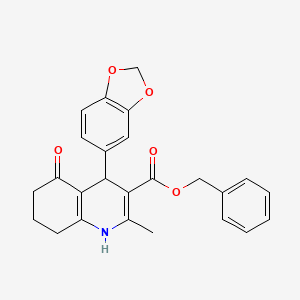
![2-(1,3-benzothiazol-2-yl)-4-{(E)-[(thiophen-2-ylmethyl)imino]methyl}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11094540.png)
![4-{4-[(1E)-1-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}ethyl]-5-methyl-1H-1,2,3-triazol-1-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11094546.png)
![4-[({4-[Acetyl(methyl)amino]phenyl}imino)methyl]-2-methoxyphenyl acetate](/img/structure/B11094554.png)
![2-(4-chlorophenyl)-2-oxoethyl N-[(4-methylcyclohexyl)carbonyl]valinate](/img/structure/B11094561.png)

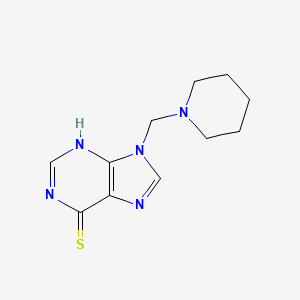
![2-[1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-phenylacetamide](/img/structure/B11094572.png)
